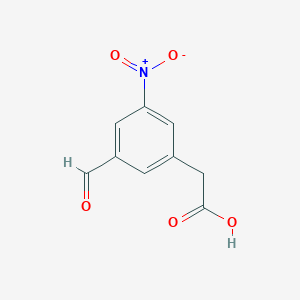
(3-Formyl-5-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formyl-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H7NO5 It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a phenyl ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-nitrophenyl)acetic acid typically involves the nitration of a suitable precursor, followed by formylation and subsequent acetic acid introduction. One common method includes the nitration of phenylacetic acid derivatives, followed by formylation using Vilsmeier-Haack reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or sulfonation using sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: this compound can be converted to (3-Carboxy-5-nitrophenyl)acetic acid.
Reduction: The nitro group can be reduced to form (3-Formyl-5-aminophenyl)acetic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学的研究の応用
(3-Formyl-5-nitrophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3-Formyl-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- (3-Formyl-4-nitrophenyl)acetic acid
- (3-Formyl-5-nitrophenyl)propionic acid
- (3-Formyl-5-nitrophenyl)benzoic acid
Comparison: (3-Formyl-5-nitrophenyl)acetic acid is unique due to the specific positioning of the formyl and nitro groups on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activities, making it a valuable compound for targeted applications.
特性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
2-(3-formyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-7-1-6(4-9(12)13)2-8(3-7)10(14)15/h1-3,5H,4H2,(H,12,13) |
InChIキー |
MOARCVIMTGXFIW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C=O)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















